molecular formula C11H10N2O2 B028089 6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2166-33-8

6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B028089
CAS RN: 2166-33-8
M. Wt: 202.21 g/mol
InChI Key: HEKMSRLHSLEVMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives involves several steps, including Friedel-Crafts acylation, cyclization, and condensation reactions. A study by Soliman and El-Sakka (2011) describes the synthesis of related pyridazinone derivatives through acylation of o-cresylmethyl ether with succinic anhydride, followed by cyclization and condensation to produce substituted benzyl pyridazinones. These methods highlight the versatility and adaptability of the compound's synthesis process for generating a wide range of derivatives (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives is critical for their chemical reactivity and potential biological activity. Studies often use X-ray crystallography, NMR, and IR spectroscopy for structural elucidation. For example, the structure of a related compound was detailed by Bortoluzzi et al. (2011), demonstrating the importance of structural analysis in understanding the compound's chemical behavior and reactivity (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Chemical Reactions and Properties

6-(4-Methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, leading to the formation of numerous derivatives with diverse properties. For instance, the reaction with bromine/acetic acid mixture for dehydrogenation and condensation with aromatic aldehydes has been studied, showcasing its chemical versatility (Soliman & El-Sakka, 2011). These reactions are fundamental for the development of compounds with potential therapeutic applications.

Physical Properties Analysis

The physical properties of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. Studies involving X-ray crystallography provide insights into the crystalline structure and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Bortoluzzi et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functionalization, define the scope of application for 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives. The ability to undergo various chemical reactions makes it a valuable scaffold in organic synthesis and medicinal chemistry (Soliman & El-Sakka, 2011).

Scientific Research Applications

Biomass-Derived Polymer Feedstock

6-(4-Hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ) is synthesized from biomass-derived guaiacol and succinic anhydride. GSPZ can be used to create epoxy resin precursors, offering higher performance characteristics compared to standard petroleum-based resins. This includes higher glass transition temperatures and improved flame retardancy, making it a promising alternative for constructing high-performance polymers from renewable resources (Qi et al., 2019).

Synthetic Chemistry

  • Dehydrogenation Reactions : The treatment of certain pyridazin-3(2H)-one derivatives with specific reagents like methanesulfonic acid or dimethylsulfoxide leads to dehydrogenation reactions. These reactions are crucial in synthesizing various pyridazinone compounds (Nakao et al., 1991).
  • Cycloaddition Reactions : 6-Methoxy-2-methylpyridazin-3(2H)-one undergoes 1,3-dipolar cycloaddition reactions. These reactions are significant for the synthesis of a variety of heterocyclic compounds, demonstrating the versatility of pyridazin-3(2H)-one derivatives in synthetic chemistry (Jelen et al., 1991).
  • Synthesis of Nitrile Imines : The synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones allows for the formation of reactive nitrile imine species. These species are essential for synthesizing various tetrazines, triazoles, and oxadiazoles, showcasing the importance of pyridazin-3(2H)-one in creating diverse heterocyclic compounds (Shams, 1984).

Pharmaceutical Applications

  • Antitumor Candidate Delivery : 6-(4-Morpholino-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (DZO), a model compound of hydrophobic antitumor candidate pyridazinone derivatives, is encapsulated in micelles for improved delivery. This research highlights the potential for pyridazin-3(2H)-one derivatives in enhancing the delivery of hydrophobic antitumor agents (Jin et al., 2015).

Agricultural Applications

  • Juvenile Hormone Mimics : Certain 3(2H)-pyridazinone derivatives, especially those substituted at the 2-position, exhibit juvenile hormone-like activity, which inhibits metamorphosis in certain insects. This discovery offers a novel approach for controlling agricultural pests, particularly in paddy fields (Miyake & Oguia, 1992).

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMSRLHSLEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)pyridazin-3(2H)-one

CAS RN

2166-33-8
Record name 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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